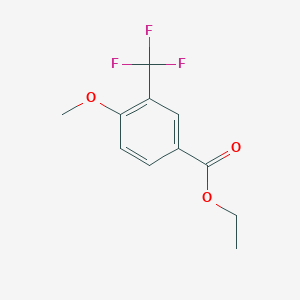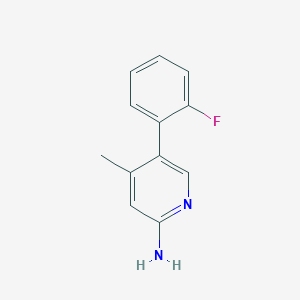
(3',3-Difluorobiphenyl-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3',3-Difluorobiphenyl-5-yl)methanol is a chemical compound characterized by a biphenyl core with two fluorine atoms at the 3' and 3 positions and a methanol group at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3',3-Difluorobiphenyl-5-yl)methanol typically involves the following steps:
Biphenyl Derivative Synthesis: Starting with biphenyl, fluorination reactions are performed to introduce fluorine atoms at the desired positions.
Methanol Group Introduction: The methanol group is introduced through a reaction with methanol under specific conditions, often involving catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions, often involving continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (3',3-Difluorobiphenyl-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Reduction of the methanol group to form corresponding alkanes.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: (3',3-Difluorobiphenyl-5-yl)carboxylic acid.
Reduction: (3',3-Difluorobiphenyl-5-yl)methane.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
(3',3-Difluorobiphenyl-5-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Employed in the production of advanced materials and chemical products.
Mécanisme D'action
The mechanism by which (3',3-Difluorobiphenyl-5-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms and methanol group play crucial roles in these interactions, influencing the compound's reactivity and biological activity.
Comparaison Avec Des Composés Similaires
(3',3-Difluorobiphenyl-5-yl)methanol is compared with other similar compounds, such as:
Biphenyl-5-ylmethanol: Lacks fluorine atoms, resulting in different reactivity and properties.
3',3-Difluorobiphenyl-4-ylmethanol: Similar structure but with the methanol group at a different position, leading to distinct chemical behavior.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propriétés
IUPAC Name |
[3-fluoro-5-(3-fluorophenyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-12-3-1-2-10(6-12)11-4-9(8-16)5-13(15)7-11/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNNLKJRHUYIFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














